1-[2-(3-Chlorophenyl)ethyl]-3-(4-ethoxyphenyl)urea
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Overview
Description
1-[2-(3-Chlorophenyl)ethyl]-3-(4-ethoxyphenyl)urea is an organic compound with the molecular formula C15H15ClN2O2. It is a urea derivative that features both chlorophenyl and ethoxyphenyl groups, making it a compound of interest in various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Chlorophenyl)ethyl]-3-(4-ethoxyphenyl)urea typically involves the reaction of 3-chlorophenylethylamine with 4-ethoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Chlorophenyl)ethyl]-3-(4-ethoxyphenyl)urea can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-[2-(3-Chlorophenyl)ethyl]-3-(4-ethoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 1-[2-(3-Chlorophenyl)ethyl]-3-(4-ethoxyphenyl)urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-(2-ethoxyphenyl)urea: Similar structure but different positional isomers.
1-(2-chlorophenyl)-3-(4-ethoxyphenyl)urea: Another positional isomer with similar chemical properties.
Uniqueness
1-[2-(3-Chlorophenyl)ethyl]-3-(4-ethoxyphenyl)urea is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-2-22-16-8-6-15(7-9-16)20-17(21)19-11-10-13-4-3-5-14(18)12-13/h3-9,12H,2,10-11H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEWQEWTHPLGFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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